molecular formula C19H15N3O B1623782 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine CAS No. 216661-54-0

6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine

Cat. No.: B1623782
CAS No.: 216661-54-0
M. Wt: 301.3 g/mol
InChI Key: QQGBJEHPZWGQFD-UHFFFAOYSA-N
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Description

6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a 4-methoxyphenyl group at the 6-position and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate followed by cyclization with formamide can yield the desired compound. The reaction conditions typically involve heating the mixture under reflux for several hours to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce halogen atoms or other functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt cancer cell growth and proliferation. Additionally, it may interact with other cellular targets, such as DNA and RNA, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique biological properties. The presence of the 4-methoxyphenyl group enhances its ability to interact with specific molecular targets, making it a promising candidate for further drug development and research .

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-23-17-9-7-14(8-10-17)16-11-20-19-18(12-21-22(19)13-16)15-5-3-2-4-6-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGBJEHPZWGQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416179
Record name 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216661-54-0
Record name 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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